molecular formula C23H25N3O2S B2940442 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 877658-68-9

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2940442
CAS RN: 877658-68-9
M. Wt: 407.53
InChI Key: MQDMKQRAMLECCK-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide involves the inhibition of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, the compound prevents the growth of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has biochemical and physiological effects on cancer cells. The compound inhibits the growth of cancer cells and induces apoptosis, which can lead to the death of cancer cells. Additionally, the compound has been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide in lab experiments include its potential as a cancer treatment and its low toxicity in normal cells. However, the compound has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.

Future Directions

For research on 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide include further studies on its mechanism of action, as well as its effectiveness in treating different types of cancer. Additionally, research can focus on improving the stability and solubility of the compound to enhance its effectiveness in experiments. Finally, research can explore the potential of combining the compound with other cancer treatments to enhance its effectiveness.

Synthesis Methods

The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide involves the reaction of 2-(1H-indol-3-yl)ethanamine with p-toluenesulfonyl chloride to form 2-(2-tosylaminoethyl)indole. The tosyl group is then removed, and the resulting compound is reacted with thioacetic acid to form the final compound.

Scientific Research Applications

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-17-8-10-18(11-9-17)24-22(27)16-29-21-14-26(20-7-3-2-6-19(20)21)15-23(28)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDMKQRAMLECCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

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